Ethanone,1-[4-methyl-2-(methoxy-d3)phenyl]-
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Overview
Description
Ethanone, 1-[4-methyl-2-(methoxy-d3)phenyl]- is a synthetic organic compound known for its unique structural properties It is characterized by the presence of a phenyl ring substituted with a methyl group and a methoxy group, where the methoxy group is deuterated
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[4-methyl-2-(methoxy-d3)phenyl]- typically involves the alkylation of a phenyl ring with a methyl group followed by the introduction of a deuterated methoxy group. The reaction conditions often require the use of catalysts and specific solvents to ensure the selective substitution of the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-[4-methyl-2-(methoxy-d3)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethanone, 1-[4-methyl-2-(methoxy-d3)phenyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving deuterium-labeled compounds to trace metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-methyl-2-(methoxy-d3)phenyl]- involves its interaction with molecular targets through its functional groups. The phenyl ring can participate in π-π interactions, while the methoxy and methyl groups can engage in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes.
Comparison with Similar Compounds
- Acetophenone, 2’-hydroxy-4’-methoxy-
- Paeonal
- Paeonol
- Peonol
- Resacetophenone-4-methyl ether
Comparison: Ethanone, 1-[4-methyl-2-(methoxy-d3)phenyl]- is unique due to the presence of the deuterated methoxy group, which distinguishes it from similar compounds. This deuteration can affect the compound’s physical and chemical properties, such as its stability and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[4-methyl-2-(trideuteriomethoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-9(8(2)11)10(6-7)12-3/h4-6H,1-3H3/i3D3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHJIIIJSONKDI-HPRDVNIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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